KHS101

Description

Properties

IUPAC Name |

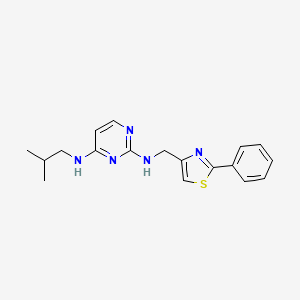

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRJOOOHPBSAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of KHS101 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of the synthetic small molecule KHS101 in glioblastoma (GBM), the most aggressive primary brain cancer. This compound has demonstrated significant preclinical efficacy by inducing selective tumor cell death, presenting a promising therapeutic avenue. This document outlines the molecular interactions, downstream cellular effects, and key experimental findings related to this compound's anti-GBM activity.

Executive Summary

This compound exerts its cytotoxic effects in glioblastoma by targeting the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][2][3][4][5] This interaction disrupts mitochondrial protein homeostasis, leading to a cascade of events that culminate in a profound bioenergetic crisis and selective self-destruction of tumor cells.[1][2][6][7][8][9] Notably, this compound is effective across diverse GBM subtypes while sparing non-cancerous brain cells.[1][2][3][5][6][7] Preclinical studies in murine models have confirmed its ability to cross the blood-brain barrier, reduce tumor volume, and extend survival.[1][2][6][7][8][10]

Molecular Target and Binding

The primary molecular target of this compound in glioblastoma is the mitochondrial chaperone protein HSPD1.[1][2][4][5] While initial studies explored Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) as a potential target, the rapid cytotoxic effects of this compound in GBM are attributed to its interaction with HSPD1.[3][11] this compound's engagement with HSPD1 inhibits its chaperone activity, which is crucial for the proper folding and function of numerous mitochondrial proteins.[1][4]

Signaling Pathway and Cellular Consequences

The disruption of HSPD1 function by this compound initiates a well-defined signaling cascade that cripples the metabolic machinery of glioblastoma cells.

Caption: this compound signaling cascade in glioblastoma.

The inhibition of HSPD1 leads to the aggregation of its client proteins within the mitochondria.[1][3] This aggregation disrupts mitochondrial integrity and function, which in turn impairs key metabolic pathways.[1][2] Both oxidative phosphorylation and glycolysis are significantly reduced, leading to a severe energy crisis characterized by ATP depletion.[1][3][9] This metabolic collapse activates autophagy and ultimately results in the selective self-destruction of glioblastoma cells.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| HSPD1 Inhibition (IC50) | 14.4 μM | N/A | [4] |

| MKI67 Expression | Significantly Reduced | GBM1 | [12] |

| Clonal Growth | Abrogated | GBM1 | [12] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Parameter | Result | Model | Reference |

| Tumor Growth Reduction | ~50% | Patient-Derived Xenograft | [7][8][10] |

| Survival | Increased | Patient-Derived Xenograft | [1][2][5] |

| Side Effects | Not Discernible | Patient-Derived Xenograft | [1][2][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the core experimental protocols used in the investigation of this compound.

Cell Culture

Patient-derived glioblastoma cell models were cultured in serum-free conditions to maintain the stem-like properties of the tumor cells. Non-cancerous brain cell lines were used as controls to establish the tumor-selective action of this compound.

Affinity-Based Target Identification

To identify the molecular target of this compound, an affinity-based chemical proteomics approach was employed.

Caption: Workflow for affinity-based target identification of this compound.

A photoaffinity probe derivative of this compound (this compound-BP) was synthesized.[3] Glioblastoma cells were incubated with this compound-BP, followed by UV irradiation to covalently crosslink the probe to its binding partners.[3] The cells were then lysed, and the probe-protein complexes were enriched using click chemistry to attach a biotin (B1667282) tag, followed by capture with streptavidin beads. Finally, the enriched proteins were identified by mass spectrometry, revealing HSPD1 as the primary target.[3]

Metabolic Flux Analysis

Extracellular metabolic flux analysis was performed to assess the impact of this compound on cellular metabolism. This involved measuring the oxygen consumption rate (a measure of mitochondrial respiration) and the extracellular acidification rate (a measure of glycolysis) in real-time in both this compound-treated and control glioblastoma cells. These experiments confirmed that this compound impairs both mitochondrial and glycolytic activity.[1]

In Vivo Xenograft Studies

Patient-derived glioblastoma cells were implanted intracranially into immunodeficient mice.[1] After tumor establishment, mice were systemically administered this compound. Tumor growth was monitored, and survival was assessed. These studies demonstrated that this compound crosses the blood-brain barrier and significantly reduces tumor growth while increasing survival in these models.[1][2][6][7][8][10]

Conclusion and Future Directions

The preclinical evidence strongly supports the mechanism of action of this compound in glioblastoma, centered on the inhibition of the mitochondrial chaperone HSPD1, leading to a catastrophic failure of cellular energy metabolism. The selectivity of this compound for tumor cells and its ability to cross the blood-brain barrier make it a compelling candidate for further therapeutic development. Future research should focus on optimizing the pharmacological properties of this compound-like compounds and further elucidating the precise molecular interactions with HSPD1. These efforts could pave the way for a new class of metabolism-targeting therapies for this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. thebraintumourcharity.org [thebraintumourcharity.org]

- 8. Scientists discover chemical which can kill glioblastoma cells | EurekAlert! [eurekalert.org]

- 9. Chemical causes aggressive brain tumour cells to ‘self-destruct’ - University of Huddersfield [hud.ac.uk]

- 10. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]

- 11. Discovery of novel analogs of this compound as transforming acidic coiled coil containing protein 3 (TACC3) inhibitors for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide for Researchers

The synthetic small molecule KHS101 has emerged as a promising preclinical compound in the fight against glioblastoma multiforme (GBM), the most aggressive primary brain tumor.[1][2] This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and a curated list of SEO-driven, long-tail keywords to facilitate further research and discovery.

SEO-Driven, Long-Tail Keywords for Scientific Researchers

To enhance the discoverability of research related to this compound, a targeted SEO strategy is essential. The following long-tail keywords are designed to align with the specific informational intent of scientific researchers.[3][4][5][6]

Mechanism of Action & Target Identification:

-

This compound mechanism of action in glioblastoma

-

This compound targeting HSPD1 in cancer cells

-

Mitochondrial chaperone HSPD1 as a drug target

-

This compound and TACC3 interaction in neuronal differentiation

-

This compound-induced protein aggregation in GBM

-

Disruption of energy metabolism by this compound in glioma

-

Selective cytotoxicity of this compound in brain tumor cells

-

This compound effects on aerobic glycolysis and OXPHOS

-

Investigating this compound's molecular binding to HSPD1

Preclinical & In Vivo Studies:

-

This compound efficacy in intracranial patient-derived xenograft models

-

Blood-brain barrier permeability of this compound

-

Systemic administration of this compound for brain cancer

-

This compound impact on tumor growth and survival in mice

-

Pharmacological optimization of this compound for clinical trials

-

Dosage and administration of this compound in animal models

-

Side effect profile of this compound in preclinical studies

-

This compound versus temozolomide (B1682018) in glioblastoma models

-

Evaluating this compound analogs for improved potency

Experimental Protocols & Assays:

-

Affinity-based target identification protocol for this compound

-

Western blot analysis of TACC3 expression after this compound treatment

-

Quantitative proteomics of this compound-treated GBM cells

-

Mitochondrial fractionation protocol for protein aggregation studies

-

Seahorse XF analysis of this compound-treated glioma cells

-

In vitro cytotoxicity assays for this compound in GBM cell lines

-

Clonal growth capacity assay with this compound treatment

-

Immunofluorescence staining of Ki67 in this compound-treated tumors

-

CRISPR/Cas9 knockout of HSPD1 to mimic this compound effects

Core Mechanism of Action

This compound exerts its potent anti-cancer effects by selectively disrupting the energy metabolism of glioblastoma cells.[7] This is achieved through the direct inhibition of the mitochondrial chaperone heat shock protein family D member 1 (HSPD1).[1][2][7] The interaction between this compound and HSPD1 leads to the aggregation of proteins crucial for mitochondrial integrity and function.[1][8] This disruption of mitochondrial bioenergetics and glycolytic activity ultimately triggers cell death in a manner that is independent of the tumor's molecular subtype.[1][9] Notably, this compound demonstrates a remarkable selectivity, leaving non-cancerous brain cells unharmed.[1][10] While initially investigated for its interaction with Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) in the context of neuronal differentiation, its primary anti-glioblastoma activity is now attributed to its effect on HSPD1.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.

Caption: this compound Mechanism of Action in Glioblastoma.

Caption: Experimental Workflow for this compound Evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Observation |

| Cytotoxicity | GBM1 | 7.5 µM | Induced rapid and selective cell death[1] |

| Clonal Growth | GBM1 | 1 or 7.5 µM | Abrogated clonal growth capacity[11] |

| HSPD1 Inhibition | In vitro assay | IC50 = 14.4 µM | Concentration-dependent inhibition of HSPD1[7] |

| MKI67 Expression | GBM1 | 7.5 µM | Homogenous decrease after 5 days[1][11] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Parameter | Model | Dosage | Outcome |

| Tumor Growth | GBM1 Xenograft | 6 mg/kg, s.c., twice daily for 10 days | Reduced tumor growth by ~50% |

| Survival | GBM1 Xenograft | 6 mg/kg, s.c., twice daily for 10 days | Increased survival |

| Tumor Cell Proliferation | GBM1 Xenograft | 6 mg/kg, s.c., twice daily for 10 days | Markedly reduced (~2-fold)[1] |

| Corpus Callosum Invasion | GBM1 Xenograft | 6 mg/kg, s.c., twice daily for 10 days | Reduced by ≥2-fold[1] |

Detailed Experimental Protocols

1. Affinity-Based Target Identification

This protocol is designed to identify the cellular protein targets of this compound.

-

Cell Culture and Lysis: Patient-derived GBM cells (e.g., GBM1) are cultured to ~80% confluency. Cells are harvested and lysed in a non-denaturing lysis buffer.

-

Affinity Matrix Preparation: A this compound analog is immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.

-

Protein Binding: The cell lysate is incubated with the this compound-conjugated beads to allow for the binding of target proteins.

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted.

-

Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics.[1]

2. Western Blot Analysis for TACC3 Expression

This protocol is used to assess the effect of this compound on the protein levels of its putative target, TACC3.

-

Cell Treatment and Lysis: GBM1 cells are treated with this compound (e.g., 7.5 µM) for various time points (e.g., 12, 18, 24 hours). Cells are then lysed, and protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against TACC3. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

3. In Vivo Xenograft Studies

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Patient-derived GBM cells (e.g., 1 x 10^5 GBM1 cells) are stereotactically injected into the forebrain striatum of immunodeficient mice.[1]

-

Tumor Establishment: Tumors are allowed to establish for a period of approximately 6 weeks.[1]

-

Treatment Administration: Mice are treated with either vehicle control or this compound (e.g., 6 mg/kg, subcutaneously, twice daily) for a specified duration (e.g., 10 days).[1]

-

Monitoring: Tumor growth is monitored using non-invasive imaging techniques or by assessing clinical signs. Animal weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for histological and immunohistochemical analysis (e.g., Ki67 staining) to assess cell proliferation and tumor morphology. Survival data is also collected and analyzed.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. SEO for Science Writers: A No-Brainer Guide [thesciencemarketer.com]

- 4. acsmediakit.org [acsmediakit.org]

- 5. Top of the pile: An author’s guide to SEO for scientific articles | Canadian Science Publishing [blog.cdnsciencepub.com]

- 6. thecalculatedchemist.com [thecalculatedchemist.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]

- 9. pure.york.ac.uk [pure.york.ac.uk]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational and exploratory phases of drug discovery, providing a comprehensive overview of the essential keywords, core concepts, and preliminary investigative methodologies that underpin the journey from a novel idea to a potential therapeutic agent. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of critical biological pathways and workflows.

Core Concepts in Foundational Drug Discovery

The initial stages of drug discovery are characterized by a systematic exploration of biological processes to identify and validate potential therapeutic targets. This foundational work is crucial for building a robust pipeline of drug candidates.

Key Foundational Keywords:

-

Target Identification: The process of identifying a specific biological entity, such as a gene, protein, or signaling pathway, that is believed to play a causative role in a disease.

-

Target Validation: The experimental confirmation that modulating the identified target has a therapeutic effect in a relevant disease model.

-

Hit Identification: The discovery of initial compounds ("hits") that show desired activity against the validated target, often through high-throughput screening.

-

Lead Generation: The process of optimizing the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties, resulting in a "lead" compound.

-

Pharmacodynamics (PD): The study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect.

-

Pharmacokinetics (PK): The study of what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).

-

Assay Development: The design and optimization of experimental methods to measure the activity of a drug target or the effect of a compound.

Quantitative Landscape of Drug Discovery

The path of a drug from discovery to market is a lengthy, costly, and high-risk endeavor. The following tables summarize key quantitative data to provide a realistic perspective on the process.

Table 1: Drug Discovery and Development Timelines

| Phase | Average Duration |

| Target Discovery & Preclinical | 3 - 6 years |

| Clinical Trials (Phase I-III) | 6 - 7 years |

| FDA Review | 0.5 - 2 years |

| Total Estimated Time | 10 - 15 years |

Source: Various industry reports and publications.[1]

Table 2: Estimated Costs of Drug Development

| Phase | Estimated Cost (USD) |

| Preclinical | $15 million - $100 million |

| Phase I Clinical Trial | Approximately $25 million |

| Phase II Clinical Trial | Approximately $59 million |

| Phase III Clinical Trial | Approximately $255 million |

| Total Estimated Cost per Approved Drug | ~$2.6 billion (as of 2021) |

Source: Tufts Center for the Study of Drug Development and other industry analyses.[1]

Table 3: Success Rates of Drug Candidates by Phase

| Phase | Probability of Success |

| Preclinical to Phase I | ~58.7% |

| Phase I to Phase II | ~52.1% |

| Phase II to Phase III | ~28.9% |

| Phase III to New Drug Application (NDA)/Biologics License Application (BLA) | ~58.1% |

| NDA/BLA to Approval | ~90.6% |

| Overall Likelihood of Approval from Phase I | ~7.9% |

Source: Biotechnology Innovation Organization (BIO) reports.

Table 4: FDA Novel Drug Approvals (2021-2023)

| Year | Number of Novel Drugs Approved |

| 2021 | 50 |

| 2022 | 37 |

| 2023 | 55 |

Source: U.S. Food and Drug Administration (FDA).[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the foundational and exploratory phases of drug discovery.

High-Throughput Screening (HTS) for Kinase Inhibitors

Objective: To identify compounds that inhibit the activity of a specific protein kinase from a large chemical library.

Materials:

-

Recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Compound library (typically in DMSO)

-

384-well microplates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader (luminometer)

Protocol:

-

Compound Plating: Dispense a small volume (e.g., 25-50 nL) of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. Include appropriate controls (no enzyme, no compound).

-

Enzyme and Substrate Preparation: Prepare a master mix of the kinase and its substrate in the assay buffer.

-

Reaction Initiation: Add the kinase/substrate master mix to the compound plates.

-

ATP Addition: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the kinase.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-channel pipette

-

Plate reader (spectrophotometer)

Protocol:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[3][4][5][6]

Preclinical Repeated Dose Toxicity Study in Rodents (Rat)

Objective: To evaluate the potential adverse effects of a test substance administered orally to rats for a period of 28 days.

Materials:

-

Test substance

-

Vehicle (e.g., water, corn oil)

-

Sprague-Dawley rats (equal numbers of males and females)

-

Standard laboratory diet and drinking water

-

Animal caging and environmental controls

-

Equipment for clinical observations, body weight, and food consumption measurements

-

Equipment for hematology, clinical chemistry, and urinalysis

-

Necropsy and histopathology equipment

Protocol:

-

Dose Formulation and Administration: Prepare at least three dose levels of the test substance in the vehicle. Administer the test substance or vehicle to the rats daily by oral gavage for 28 consecutive days.

-

Clinical Observations: Conduct detailed clinical observations of each animal at least once daily.

-

Body Weight and Food Consumption: Record the body weight of each animal at least once a week. Measure food consumption weekly.

-

Hematology and Clinical Chemistry: Collect blood samples at the end of the study for hematological and clinical chemistry analysis.

-

Urinalysis: Collect urine samples during the last week of the study for urinalysis.

-

Necropsy and Histopathology: At the end of the 28-day period, perform a full gross necropsy on all animals. Preserve selected organs and tissues for histopathological examination.

-

Data Analysis: Analyze the data for any treatment-related effects on clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and pathology. Determine the No-Observed-Adverse-Effect Level (NOAEL).[7][8][9][10]

In Vitro ADMET - Caco-2 Permeability Assay

Objective: To predict the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell inserts (e.g., 24-well format)

-

Test compound and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

LC-MS/MS system for compound quantification

Protocol:

-

Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

-

Permeability Assay (Apical to Basolateral):

-

Wash the monolayers with transport buffer.

-

Add the test compound to the apical (A) side of the monolayer.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

-

-

Permeability Assay (Basolateral to Apical):

-

Wash the monolayers with transport buffer.

-

Add the test compound to the basolateral (B) side.

-

At specified time points, collect samples from the apical (A) side. This direction is used to assess active efflux.

-

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.[7][11][12][13]

In Vitro ADMET - Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (cofactor for enzymatic reactions)

-

Phosphate buffer (pH 7.4)

-

Test compound and positive control compounds (e.g., verapamil, testosterone)

-

Acetonitrile (to stop the reaction)

-

96-well plates

-

LC-MS/MS system for compound quantification

Protocol:

-

Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in a 96-well plate. Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint) of the compound.[3][11][13]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows in drug discovery.

Caption: A logical workflow of the drug discovery and development process.

Caption: A workflow for the validation of a potential drug target.

References

- 1. mercell.com [mercell.com]

- 2. Screening workflow | High Throughput Screening Core [u.osu.edu]

- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 4. labkey.com [labkey.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]

- 8. efsa.europa.eu [efsa.europa.eu]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 10. journal.r-project.org [journal.r-project.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

A Technical Guide to Rapamycin (B549165): Methodologies and Applications in mTOR Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodological and application-based aspects of using Rapamycin, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). It is designed to serve as a technical resource for researchers and professionals involved in drug development and cellular signaling research.

Introduction to Rapamycin

Rapamycin, also known as Sirolimus, is a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus.[1] It is a highly specific and potent inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin's mechanism of action involves forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[4][5] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[3][4]

mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[3][6] mTORC1 is sensitive to acute Rapamycin treatment and plays a critical role in regulating protein synthesis through the phosphorylation of its downstream targets, S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][4] In contrast, mTORC2 is generally considered Rapamycin-insensitive, although prolonged treatment has been shown to inhibit its assembly and function in some cell types.[4][6] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making Rapamycin a valuable tool for both basic research and clinical applications.[2][6]

Quantitative Data: Potency and Efficacy

The inhibitory potency of Rapamycin is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell line and experimental conditions.

| Cell Line | Assay Type | IC50 Value | Reference |

| HEK293 | mTOR Activity | ~0.1 nM | [7] |

| T98G (Glioblastoma) | Cell Viability | 2 nM | [7] |

| U87-MG (Glioblastoma) | Cell Viability | 1 µM | [7] |

| U373-MG (Glioblastoma) | Cell Viability | >25 µM | [7] |

| Ca9-22 (Oral Cancer) | Cell Viability | ~15 µM | [8] |

| MCF-7 (Breast Cancer) | S6K1 Phosphorylation | <1 nM | [9] |

| MDA-MB-231 (Breast Cancer) | S6K1 Phosphorylation | ~100 nM | [9] |

| HuH7 (Hepatoma) | Cetuximab Co-treatment | 182 ± 29 µg/mL | [10] |

| HepG2 (Hepatoma) | Cetuximab Co-treatment | 169 ± 45 µg/mL | [10] |

| SNU-387 (Hepatoma) | Cetuximab Co-treatment | 373 ± 53 µg/mL | [10] |

| SNU-449 (Hepatoma) | Cetuximab Co-treatment | 359 ± 43 µg/mL | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of Rapamycin in research. Below are protocols for key experiments used to characterize the effects of Rapamycin.

Cell Viability and Proliferation Assays

1. MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11]

-

Materials : 96-well plate, complete growth medium, Rapamycin stock solution, MTT solution (5 mg/mL in PBS), DMSO.

-

Protocol :

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate until 70-80% confluent.[11]

-

Treat cells with various concentrations of Rapamycin (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, 72 hours).[8][12] Include a vehicle control (e.g., DMSO).

-

Add MTT solution to each well and incubate for 3 hours at 37°C.[8]

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. LDH Cytotoxicity Assay

The LDH assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

-

Materials : 12-well plate, Rapamycin, LDH-Cytotoxicity Colorimetric Assay Kit.

-

Protocol :

Biochemical Assays

1. Western Blotting for mTOR Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of mTORC1 downstream targets, such as S6K1 and 4E-BP1, to confirm Rapamycin's on-target effect.[13]

-

Materials : 6-well plates, Rapamycin, growth factors (e.g., insulin (B600854), FBS), ice-cold PBS, RIPA buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE equipment, primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Protocol :

-

Pre-treat cells with desired concentrations of Rapamycin (e.g., 1-100 nM) for 1 hour.[13]

-

Stimulate cells with a growth factor (e.g., 100 nM insulin or 10% FBS) for 30 minutes.[13]

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer.[13]

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with specific primary and secondary antibodies.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

2. mTOR Kinase Activity Assay (ELISA-based)

This assay measures the phosphorylation of a specific mTOR substrate, such as p70 S6 Kinase, to quantify mTOR activity.[14][15]

-

Materials : Cell lysates, antibodies specific for mTOR or its complex components (for immunoprecipitation), recombinant mTOR substrate (e.g., p70S6K), phospho-specific antibody for the substrate, HRP-conjugated secondary antibody, TMB substrate.

-

Protocol :

-

(Optional) Immunoprecipitate mTOR complexes from cell lysates using specific antibodies.[15]

-

Incubate the immunoprecipitated complexes or cell lysates with a recombinant mTOR substrate and ATP.

-

Detect the phosphorylation of the substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.

-

Add TMB substrate and measure the colorimetric change using a plate reader.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the mTOR signaling pathway and the logical flow of experiments is crucial for a comprehensive understanding.

Rapamycin's Mechanism of Action on the mTORC1 Pathway

Caption: Rapamycin forms a complex with FKBP12 to allosterically inhibit mTORC1.

General Experimental Workflow for In Vitro Characterization of Rapamycin

Caption: A typical workflow for assessing Rapamycin's effects on cells in vitro.

Conclusion

Rapamycin remains an invaluable tool for dissecting the complexities of the mTOR signaling pathway. Its high specificity for mTORC1 allows for targeted investigations into the roles of this pathway in various cellular processes and disease states. This guide provides a foundational understanding of the key methodologies and applications of Rapamycin, intended to facilitate robust and reproducible research in this critical area of cell biology and drug discovery. The provided protocols and data serve as a starting point, and researchers are encouraged to optimize conditions for their specific experimental systems.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cusabio.com [cusabio.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. invivogen.com [invivogen.com]

- 5. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous validation of a novel compound and its comparative analysis against established standards are cornerstones of preclinical drug discovery. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the biological activity of a lead compound, herein referred to as Compound-X, and to benchmark its performance against a known reference compound. This document outlines detailed experimental protocols for key in vitro assays, presents a structured approach to quantitative data analysis, and offers visual representations of experimental workflows and relevant signaling pathways to ensure clarity and reproducibility. The methodologies described herein are essential for making informed decisions about the therapeutic potential and further development of a new chemical entity.

Introduction: The Imperative of Validation and Comparative Analysis

The journey from a promising "hit" to a viable drug candidate is fraught with challenges, with a significant number of compounds failing in later stages due to a lack of reproducible efficacy or an unfavorable safety profile.[1] Therefore, the initial validation of a compound's in vitro activity and a direct comparison to existing standards are critical steps to de-risk a project and build a robust data package for further development.[1][2]

This guide will focus on a hypothetical lead, Compound-X , and a well-characterized Reference Standard . We will detail the necessary experimental work to:

-

Confirm On-Target Activity: Validate that Compound-X elicits the expected biological response in a cellular context.

-

Quantify Potency and Efficacy: Determine the concentration at which Compound-X produces its effect (potency) and the magnitude of that effect (efficacy).

-

Assess Selectivity and Cytotoxicity: Evaluate the compound's specificity for the intended target and its general impact on cell viability.

-

Benchmark Performance: Directly compare the pharmacological profile of Compound-X to a Reference Standard to understand its relative strengths and weaknesses.

To illustrate these principles, we will use the PI3K/Akt signaling pathway as a model system, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in diseases like cancer.[3][4][5][6][7][8]

Data Presentation: A Comparative Pharmacological Profile

Table 1: Comparative Potency and Efficacy in a Target-Specific Cell-Based Assay

| Compound | Target Engagement (EC₅₀, nM) | Downstream Signaling Inhibition (IC₅₀, nM) | Maximum Efficacy (% Inhibition) |

| Compound-X | 15.2 ± 2.1 | 25.8 ± 3.5 | 98.2 ± 1.5 |

| Reference Standard | 8.9 ± 1.5 | 18.4 ± 2.9 | 99.5 ± 0.8 |

EC₅₀ (Half Maximal Effective Concentration) reflects the concentration of a compound that produces 50% of the maximal possible effect in a target engagement assay. IC₅₀ (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.[9][10][11]

Table 2: Selectivity and Cytotoxicity Profile

| Compound | Target IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index (Off-Target/Target) | Cell Viability (CC₅₀, µM) in Non-Target Cells | Therapeutic Index (CC₅₀/IC₅₀) |

| Compound-X | 25.8 | >10,000 | >387 | 45.6 | 1767 |

| Reference Standard | 18.4 | 8,750 | 475 | 32.1 | 1744 |

The Selectivity Index provides a measure of a compound's specificity for the intended target over other related targets. The Therapeutic Index is a quantitative measurement of the relative safety of a drug, comparing the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.

Experimental Protocols: Detailed Methodologies

The following protocols provide step-by-step instructions for the key experiments required to generate the data presented in Tables 1 and 2.

Protocol: Determination of IC₅₀ for Downstream Signaling Inhibition

This protocol describes a cell-based assay to measure the inhibition of a downstream target in the PI3K/Akt pathway, such as the phosphorylation of Akt (p-Akt), following treatment with Compound-X or the Reference Standard.

Materials:

-

Target-expressing cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Compound-X and Reference Standard

-

96-well microplates

-

Reagents for cell lysis and protein quantification

-

ELISA or Western Blot reagents for detecting p-Akt and total Akt

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of Compound-X and the Reference Standard in the appropriate vehicle (e.g., DMSO).

-

Compound Treatment: Treat the cells with the serially diluted compounds for a specified incubation period.

-

Cell Lysis: Wash the cells with PBS and then lyse them to release cellular proteins.

-

Quantification: Determine the protein concentration in each lysate.

-

Detection: Use an ELISA or Western Blot to quantify the levels of p-Akt and total Akt.

-

Data Analysis: Normalize the p-Akt signal to the total Akt signal. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]

Protocol: Cell Viability (Cytotoxicity) Assay

This protocol uses the MTT assay to assess the general cytotoxicity of Compound-X and the Reference Standard on a non-target cell line.[12][13]

Materials:

-

Non-target cell line (e.g., normal fibroblasts)

-

Cell culture medium and supplements

-

Compound-X and Reference Standard

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

Procedure:

-

Cell Seeding: Seed non-target cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of Compound-X and the Reference Standard to the wells and incubate for a period that reflects the intended therapeutic exposure (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Mandatory Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological relationships. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow and the targeted signaling pathway.

Experimental Workflow for Comparative Analysis

Caption: Experimental workflow for the comparative analysis of Compound-X.

The PI3K/Akt Signaling Pathway

The diagram below illustrates the key components of the PI3K/Akt signaling pathway, a critical cascade in cell signaling that is often targeted in drug development.[3][4][5][6][7][8] Compound-X is designed to inhibit PI3K, thereby preventing the downstream activation of Akt and its subsequent effects on cell survival and proliferation.

Caption: The PI3K/Akt signaling pathway with the inhibitory action of Compound-X.

Conclusion

This technical guide provides a standardized approach to the validation and comparative analysis of a novel compound. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate a robust and reproducible dataset. The visualization of both the experimental workflow and the targeted biological pathway serves to enhance understanding and communication of the compound's mechanism of action. The rigorous comparison of Compound-X to a Reference Standard, as outlined here, is a critical exercise in preclinical drug discovery, enabling data-driven decisions and increasing the probability of success in developing new and effective therapies.

References

- 1. Whitepaper: Minimize Risk for Your Preclinical Research | Mispro [mispro.com]

- 2. crystalpharmatech.com [crystalpharmatech.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. cusabio.com [cusabio.com]

- 9. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

- 1. fortrea.com [fortrea.com]

- 2. upm-inc.com [upm-inc.com]

- 3. iqvia.com [iqvia.com]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. Frontiers | Aligning with regulatory agencies for the use of digital health technologies in drug development: a case study from Parkinson's disease [frontiersin.org]

- 7. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 9. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cell4pharma.com [cell4pharma.com]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pathways and Diagrams by Research Area | Cell Signaling Technology [cellsignal.com]

- 15. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 16. promega.com [promega.com]

- 17. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. ppd.com [ppd.com]

- 19. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]

- 21. meshagency.com [meshagency.com]

- 22. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - CA [thermofisher.com]

- 23. Protein-protein interactions: methods for detection and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Computational drug design using AI and machine learning to accelerate drug discovery phase – MedReSyst [medresyst.org]

- 26. resources.revvity.com [resources.revvity.com]

- 27. unleashed-technologies.com [unleashed-technologies.com]

- 28. genscript.com [genscript.com]

- 29. worldwide.com [worldwide.com]

The Small Molecule KHS101: A Targeted Approach to Disrupting Mitochondrial Homeostasis in Glioblastoma via HSPD1 Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of the synthetic small molecule KHS101, focusing on its targeted inhibition of the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1) and the resultant bioenergetic collapse in glioblastoma (GBM) cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and neuro-oncology.

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain cancers to treat.[1][2][3] The small molecule this compound has emerged as a promising preclinical compound that selectively induces cell death in diverse GBM cell models while sparing non-cancerous brain cells.[3][4][5] Mechanism-of-action studies have revealed that this compound exerts its cytotoxic effects by directly binding to and inhibiting the mitochondrial chaperone HSPD1.[1][2] This inhibition triggers a cascade of events, including the aggregation of metabolic enzymes, compromised glycolysis and oxidative phosphorylation (OXPHOS), and ultimately, a lethal energy crisis within the cancer cells.[1][2] Furthermore, this compound has demonstrated the ability to cross the blood-brain barrier and reduce tumor growth in preclinical xenograft models, highlighting its therapeutic potential.[6][7]

Mechanism of Action: this compound and HSPD1

This compound is a synthetic 4-aminothiazole derivative that has been identified as a potent inhibitor of HSPD1, a critical chaperone protein localized within the mitochondria.[1][5] HSPD1 plays a crucial role in maintaining mitochondrial protein homeostasis by assisting in the proper folding of newly imported or stress-denatured proteins.[8] In cancer cells, particularly GBM, HSPD1 is often overexpressed and is integral to sustaining the high metabolic demands of rapid proliferation.[5][9]

This compound physically interacts with and inhibits the enzymatic function of the HSPD1/HSPE1 chaperonin complex.[5] This direct inhibition disrupts the protein folding machinery within the mitochondria, leading to the aggregation of HSPD1 client proteins, many of which are key enzymes involved in cellular energy metabolism.[1][4][5] This targeted disruption of mitochondrial function is the primary driver of this compound's anti-cancer activity.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effect of this compound on HSPD1.

| Parameter | Value | Cell/System | Reference |

| IC50 for HSPD1 Inhibition | 14.4 µM | In vitro HSPD1/HSPE1 substrate refolding assay | [1][5] |

| Reduction in Tumor Growth | ~50% | Intracranial GBM xenograft model in mice | [6] |

| Effective Concentration in vitro | 1 µM - 7.5 µM | GBM1 cells (clonal growth) | [1][7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its target identification.

Methodology Overview

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following methodologies were central to elucidating the effects of this compound on HSPD1.

4.1. Affinity-Based Target Identification: This technique was employed to identify the direct cellular target of this compound.[5] A biotinylated chemical probe analog of this compound (this compound-BP) was synthesized. This probe was incubated with GBM cell lysates, allowing it to bind to its protein target(s). The this compound-BP-protein complexes were then captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins were eluted and identified using proteomics analysis, which revealed HSPD1 as the specific binding partner.[5]

4.2. In Vitro HSPD1/HSPE1 Chaperonin Activity Assay: To confirm the inhibitory effect of this compound on HSPD1 function, an in vitro refolding assay was utilized.[5] This assay measures the ability of the HSPD1/HSPE1 complex to refold a denatured substrate protein. The assay was performed in the presence of varying concentrations of this compound to determine its dose-dependent inhibitory effect, ultimately yielding an IC50 value.[1][5]

4.3. Extracellular Metabolic Flux Analysis: The impact of this compound on cellular metabolism was assessed using extracellular metabolic flux analysis. This technology measures two key energy-producing pathways in real-time: mitochondrial respiration (an indicator of OXPHOS) and glycolysis. By treating GBM cells with this compound and monitoring these rates, researchers were able to demonstrate that this compound selectively impairs both of these critical metabolic pathways in cancer cells.[5]

4.4. Intracranial Xenograft Models: To evaluate the in vivo efficacy of this compound, intracranial patient-derived xenograft tumor models were established in mice.[3][4] Human GBM cells were implanted into the brains of immunocompromised mice. Following tumor establishment, mice were systemically administered this compound. Tumor growth was monitored, and survival rates were recorded to assess the therapeutic potential of the compound.[3][4] These studies confirmed that this compound can cross the blood-brain barrier and significantly reduce tumor growth.[6]

Conclusion and Future Directions

The small molecule this compound represents a significant advancement in the targeted therapy of glioblastoma. Its unique mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, exploits a key metabolic vulnerability in GBM cells. The selective cytotoxicity of this compound towards cancer cells, coupled with its ability to penetrate the blood-brain barrier and reduce tumor growth in preclinical models, underscores its potential as a future therapeutic agent.[1][6]

Further research is warranted to fully elucidate the molecular interactions between this compound and HSPD1 and to explore the broader spectrum of HSPD1-dependent oncometabolic pathways.[1][5] Additionally, chemical and pharmacological optimization of this compound or the development of analogous compounds could lead to even more potent and specific inhibitors of HSPD1 for clinical translation.[5] These findings pave the way for a new therapeutic strategy for GBM, targeting the fundamental metabolic machinery that drives this devastating disease.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice. | University of Kentucky College of Arts & Sciences [psychology.as.uky.edu]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. A new weapon against one of the deadliest cancers? | University of Leeds [leeds.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Cryo-EM structure of human mitochondrial HSPD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Disruption of Cellular Energy Metabolism by KHS101: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule KHS101 has emerged as a potent disruptor of cellular energy metabolism, exhibiting selective cytotoxicity against cancer cells, particularly glioblastoma multiforme (GBM). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the mitochondrial chaperone protein HSPD1 and the subsequent catastrophic impact on both oxidative phosphorylation and glycolysis. We present a compilation of quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and metabolic drug development.

Introduction

Cancer cells are characterized by profound alterations in their metabolic processes to sustain rapid proliferation and survival. This metabolic reprogramming, often referred to as a hallmark of cancer, presents a promising therapeutic window. The small molecule this compound has been identified as a novel agent that effectively exploits this vulnerability.[1][2] Phenotypic screening has revealed that this compound induces lethal cellular degradation in a variety of GBM cells, irrespective of their tumor subtype, while leaving non-cancerous brain cells largely unaffected. This guide delves into the core mechanism of this compound, providing a technical foundation for its further investigation and potential therapeutic development.

Mechanism of Action: Targeting HSPD1

The primary molecular target of this compound is the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60.[1][3] this compound specifically binds to and inhibits the enzymatic function of HSPD1. This inhibition is a critical event that triggers a cascade of downstream effects leading to a complete bioenergetic collapse in cancer cells.

Induction of Protein Aggregation

Inhibition of HSPD1 by this compound in GBM cells leads to the aggregation of a network of enzymes that are essential for energy metabolism. Unlike in non-cancerous cells, this compound treatment in GBM cells results in a significant increase in detergent-insoluble mitochondrial proteins.[4] Proteomic analysis of these aggregates has identified key enzymes involved in both glycolysis and the TCA cycle, including:

-

Aldolase, Fructose-Bisphosphate A (ALDOA): A key enzyme in the glycolytic pathway.

-

Dihydrolipoyllysine-residue succinyltransferase component of 2-oxoglutarate dehydrogenase complex (DLST): A critical component of the TCA cycle.

-

ATP Synthase F1 Subunit Alpha (ATP5A1): A core component of the ATP synthase complex in oxidative phosphorylation.

-

Lon Peptidase 1, Mitochondrial (LONP1): A chaperone protein involved in maintaining mitochondrial integrity.[4]

This this compound-induced protein aggregation is a selective vulnerability in GBM cells, which overexpress HSPD1 compared to normal brain cells.[3]

Quantitative Analysis of Metabolic Disruption

The functional consequence of HSPD1 inhibition and subsequent enzyme aggregation is a profound and rapid disruption of cellular energy production. This has been quantified through several key experimental readouts.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/System | Reference |

| HSPD1 Substrate Refolding IC50 | 14.4 µM | In vitro assay | |

| LC3B Staining EC50 (Autophagy) | 2.9 ± 0.84 µM | GBM1 |

Table 2: Effects of this compound on Cellular Bioenergetics

| Parameter | Cell Line | Treatment | Observation | Reference |

| ATP Levels | GBM1 | This compound | ≥50% reduction | [1] |

| Oxygen Consumption Rate (OCR) | GBM Cells | Acute this compound | Significant hypoxic shift | [4] |

| Extracellular Acidification Rate (ECAR) | Non-cancerous cells | Acute this compound | Moderate increase (≤ 2-fold) | [4] |

Table 3: this compound-Induced Changes in TCA Cycle Intermediates

As measured by fractional enrichment from U-13C glucose tracing.

| Metabolite (M+1 Isotopologue) | Cell Line | Treatment | Observation | Reference |

| Citrate | GBM1 | This compound | Selectively reduced | [1] |

| Succinate | GBM1 | This compound | Selectively reduced | [1] |

| Fumarate | GBM1 | This compound | Selectively reduced | [1] |

| Malate | GBM1 | This compound | Selectively reduced | [1] |

Signaling Pathways and Cellular Consequences

The inhibition of HSPD1 by this compound initiates a signaling cascade that culminates in cancer cell death. This involves the simultaneous collapse of major metabolic pathways and the activation of cellular stress responses.

Caption: this compound signaling pathway leading to metabolic collapse.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies used to elucidate the effects of this compound on cellular metabolism.

Extracellular Flux Analysis (Seahorse Assay)

This assay measures the two major energy-producing pathways: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

Caption: Workflow for Seahorse Extracellular Flux Analysis.

Protocol:

-

Cell Seeding: Seed GBM or control cells in an XF cell culture microplate and allow them to adhere.

-

Cartridge Hydration: Hydrate the XF sensor cartridge with XF calibrant at 37°C in a non-CO2 incubator overnight.

-

Assay Medium: On the day of the assay, replace the growth medium with pre-warmed XF assay medium.

-

Compound Loading: Load this compound, oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports of the hydrated sensor cartridge.

-

Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will equilibrate, measure basal OCR and ECAR, and then sequentially inject the compounds to measure key parameters of mitochondrial function.

Mitochondrial Protein Aggregation Assay

This protocol is used to quantify the insoluble protein fraction within the mitochondria following this compound treatment.

Protocol:

-

Cell Treatment: Treat GBM and control cells with this compound (e.g., 7.5 µM) or vehicle (DMSO) for a short duration (e.g., 1 hour).

-

Mitochondrial Isolation: Harvest the cells and isolate mitochondria using a mitochondrial isolation kit or via differential centrifugation.

-

Protein Solubilization: Resuspend the mitochondrial pellet in a buffer containing a non-ionic detergent (e.g., 0.5% NP40).

-

Fractionation: Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the aggregated, insoluble protein fraction (pellet).

-

Analysis: Analyze both the soluble and pellet fractions by SDS-PAGE and silver staining to visualize total protein aggregation. Specific aggregated proteins can be identified by excising bands from the gel and performing mass spectrometry.

Affinity-Based Target Identification

This method was used to identify HSPD1 as the direct binding partner of this compound.

Caption: Workflow for Affinity-Based Target Identification.

Protocol:

-

Probe Synthesis: A biotinylated version of this compound (this compound-BP) is synthesized to serve as an affinity probe.

-

Lysate Incubation: this compound-BP is incubated with total cell lysates from GBM cells to allow binding to its protein target(s).

-

Affinity Pulldown: Streptavidin-coated beads are added to the lysate to capture the this compound-BP and any bound proteins.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution and Identification: The specifically bound proteins are eluted from the beads, separated by SDS-PAGE, and identified using mass spectrometry.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that selectively targets a key metabolic vulnerability in glioblastoma cells. Its mechanism of action, centered on the inhibition of the mitochondrial chaperone HSPD1, leads to a rapid and irreversible collapse of cellular energy metabolism. The data and protocols presented in this guide provide a robust framework for further research into this compound and similar compounds. Future investigations should focus on optimizing the pharmacological properties of this compound, exploring its efficacy in a broader range of cancer types that exhibit similar metabolic dependencies, and elucidating the precise molecular interactions that govern the this compound-HSPD1 binding event. The continued exploration of agents that disrupt cancer metabolism holds significant promise for the development of novel and effective oncology therapeutics.

References

- 1. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound disrupts energy metabolism in human glioblastoma cells and reduces tumor growth in mice - White Rose Research Online [eprints.whiterose.ac.uk]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. pure.hud.ac.uk [pure.hud.ac.uk]

The Oncometabolic Landscape of KHS101: A Technical Guide to its Mechanism of Action in Glioblastoma

For Immediate Release

This technical document provides an in-depth analysis of the oncometabolic pathways targeted by the novel anti-cancer compound KHS101, with a primary focus on its activity in glioblastoma multiforme (GBM). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism-related fields. All data and protocols are derived from the seminal study by Polson et al., published in Science Translational Medicine in 2018.

Executive Summary

This compound is a synthetic small molecule that has demonstrated potent and selective cytotoxic effects against diverse models of glioblastoma, the most aggressive primary brain cancer.[1] Its mechanism of action is centered on the disruption of mitochondrial function and cellular energy metabolism, leading to a catastrophic failure of bioenergetic pathways essential for tumor cell survival and proliferation.[2][3] The primary molecular target of this compound has been identified as the mitochondrial chaperone Heat Shock Protein Family D Member 1 (HSPD1).[1][2][4][5] By interfering with HSPD1, this compound triggers the aggregation of proteins crucial for mitochondrial integrity and energy production.[1][2][4][5] This leads to a profound and selective impairment of aerobic glycolysis, mitochondrial respiration, and malic enzyme-dependent biosynthetic pathways in GBM cells.[1] In preclinical in vivo models, systemic administration of this compound has been shown to reduce tumor growth and increase survival, highlighting its potential as a therapeutic agent.[2][3][4][6]

Core Mechanism of Action: Targeting HSPD1

The central tenet of this compound's anti-cancer activity is its interaction with the mitochondrial chaperone HSPD1.[1][2][4][5] This interaction disrupts the normal protein-folding functions of HSPD1 within the mitochondria, leading to the aggregation of client proteins that are essential for mitochondrial bioenergetics.[1][2][4][5] This targeted disruption of mitochondrial proteostasis initiates a cascade of events that ultimately culminates in cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of this compound's effects on glioblastoma.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | Type | IC50 (µM) |

| GBM1 | Patient-Derived | ~5 |

| GBM2 | Patient-Derived | ~7.5 |

| G26 | Patient-Derived | ~7.5 |

| G44 | Patient-Derived | ~10 |

| U87MG | Standard Cell Line | ~10 |

| U251MG | Standard Cell Line | ~10 |

| NP (Astrocytes) | Non-Cancerous Control | > 20 |

Data extracted from dose-response curves presented in Polson et al. (2018).

Table 2: Effects of this compound on Mitochondrial Respiration and Glycolysis in GBM1 Cells

| Metabolic Parameter | Treatment | Rate (relative to control) |

| Basal Respiration (OCR) | This compound (10 µM) | ~50% decrease |

| Maximal Respiration (OCR) | This compound (10 µM) | ~60% decrease |

| Basal Glycolysis (ECAR) | This compound (10 µM) | ~40% decrease |

| Glycolytic Capacity (ECAR) | This compound (10 µM) | ~50% decrease |

OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. Data are approximations from Seahorse XF Analyzer graphs in Polson et al. (2018).

Table 3: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (GBM1)

| Treatment Group | Mean Tumor Volume Reduction | Median Survival Increase |

| This compound (10 mg/kg, i.p., daily) | ~50% | ~30% |

Data based on in vivo studies in mice bearing intracranial GBM1 xenografts as reported by Polson et al. (2018).

Detailed Experimental Protocols

The following are detailed methodologies for key experiments performed to elucidate the oncometabolic effects of this compound.

Protocol 1: Cell Viability and IC50 Determination

-

Cell Culture: Human GBM cell lines and non-cancerous neural progenitor (NP) cells were cultured in appropriate media under standard conditions (37°C, 5% CO2).

-

Seeding: Cells were seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Treatment: this compound was serially diluted in culture medium and added to the cells at final concentrations ranging from 0.1 to 50 µM. A vehicle control (DMSO) was also included.

-

Incubation: Cells were incubated with the compound for 72 hours.

-

Viability Assay: Cell viability was assessed using a resazurin-based assay (e.g., CellTiter-Blue, Promega). Fluorescence was measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Seahorse XF Metabolic Flux Analysis

-

Cell Seeding: GBM cells were seeded into Seahorse XF96 cell culture microplates at a density of 20,000 cells per well and allowed to adhere overnight.

-

Assay Medium: On the day of the assay, the culture medium was replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate was incubated in a non-CO2 incubator for 1 hour.

-

Mito Stress Test: To assess mitochondrial respiration, the following compounds were sequentially injected:

-

Oligomycin (inhibitor of ATP synthase)

-

FCCP (a mitochondrial uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Glycolysis Stress Test: To assess glycolysis, the following compounds were sequentially injected:

-

Glucose

-

Oligomycin

-

2-Deoxyglucose (a hexokinase inhibitor)

-

-

Data Acquisition: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) were measured in real-time using a Seahorse XF Analyzer.

-

Data Normalization: OCR and ECAR values were normalized to cell number or protein concentration in each well.

Protocol 3: Affinity-Based Target Identification

-

Probe Synthesis: A biotinylated affinity probe of this compound (this compound-BP) was synthesized.

-

Cell Lysis: GBM cells were lysed to obtain total cellular protein extracts.

-

Affinity Pulldown: The cell lysate was incubated with streptavidin-coated magnetic beads that were pre-incubated with either this compound-BP or a biotin (B1667282) control.

-

Competitive Elution: To identify specific binders, a parallel experiment was conducted where the lysate was co-incubated with an excess of free this compound to compete for binding to the target protein.

-

Washing: The beads were washed extensively to remove non-specific protein binding.

-

Elution and Digestion: Bound proteins were eluted, denatured, reduced, alkylated, and digested with trypsin.

-

Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Protein identification and quantification were performed using appropriate proteomics software (e.g., MaxQuant). HSPD1 was identified as the primary specific binding partner of this compound.

Protocol 4: In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID) were used.

-

Tumor Implantation: Patient-derived GBM cells (e.g., GBM1) were stereotactically implanted into the striatum of the mice.

-

Tumor Growth: Tumors were allowed to establish for a defined period (e.g., 2 weeks).

-

Treatment: Mice were randomized into two groups: vehicle control and this compound treatment. This compound was administered systemically (e.g., intraperitoneally) at a specified dose and schedule (e.g., 10 mg/kg, daily).

-

Tumor Monitoring: Tumor growth was monitored non-invasively using bioluminescence imaging or magnetic resonance imaging (MRI).

-

Survival Analysis: The survival of the mice in each group was monitored and analyzed using Kaplan-Meier curves.

-

Histology: At the end of the study, brains were harvested for histological analysis to confirm tumor burden and assess treatment effects.

Signaling Pathways and Logical Relationships

The primary impact of this compound is on the fundamental processes of cellular energy metabolism. The following diagram illustrates the key affected pathways.

Conclusion